molecular formula C23H40N2O4 B14883286 Ethyl (3R,4R,5S)-5-(allylamino)-4-(N-(tert-butyl)acetamido)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate

Ethyl (3R,4R,5S)-5-(allylamino)-4-(N-(tert-butyl)acetamido)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate

Cat. No.: B14883286
M. Wt: 408.6 g/mol
InChI Key: KBTFFNXOHGJPAM-PWRODBHTSA-N
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Description

Ethyl (3R,4R,5S)-5-(allylamino)-4-(N-(tert-butyl)acetamido)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexene ring with multiple functional groups, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3R,4R,5S)-5-(allylamino)-4-(N-(tert-butyl)acetamido)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate typically involves multi-step organic reactions. Key steps may include:

  • Formation of the cyclohexene ring.
  • Introduction of the allylamino group.
  • Addition of the N-(tert-butyl)acetamido group.
  • Attachment of the pentan-3-yloxy group.
  • Esterification to form the ethyl carboxylate.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R,4R,5S)-5-(allylamino)-4-(N-(tert-butyl)acetamido)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent.

    Industry: In the development of new materials or chemicals.

Mechanism of Action

The mechanism by which Ethyl (3R,4R,5S)-5-(allylamino)-4-(N-(tert-butyl)acetamido)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate exerts its effects would involve interactions with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other cyclohexene derivatives with different functional groups. Examples could be:

  • Ethyl (3R,4R,5S)-5-(amino)-4-(N-(tert-butyl)acetamido)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate.
  • Ethyl (3R,4R,5S)-5-(allylamino)-4-(acetamido)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate.

Uniqueness

The uniqueness of Ethyl (3R,4R,5S)-5-(allylamino)-4-(N-(tert-butyl)acetamido)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C23H40N2O4

Molecular Weight

408.6 g/mol

IUPAC Name

ethyl (3R,4R,5S)-4-[acetyl(tert-butyl)amino]-3-pentan-3-yloxy-5-(prop-2-enylamino)cyclohexene-1-carboxylate

InChI

InChI=1S/C23H40N2O4/c1-9-13-24-19-14-17(22(27)28-12-4)15-20(29-18(10-2)11-3)21(19)25(16(5)26)23(6,7)8/h9,15,18-21,24H,1,10-14H2,2-8H3/t19-,20+,21+/m0/s1

InChI Key

KBTFFNXOHGJPAM-PWRODBHTSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N(C(=O)C)C(C)(C)C)NCC=C)C(=O)OCC

Canonical SMILES

CCC(CC)OC1C=C(CC(C1N(C(=O)C)C(C)(C)C)NCC=C)C(=O)OCC

Origin of Product

United States

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